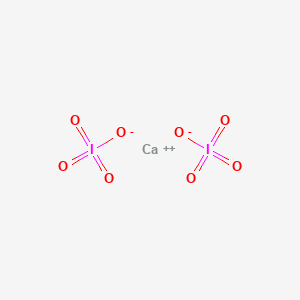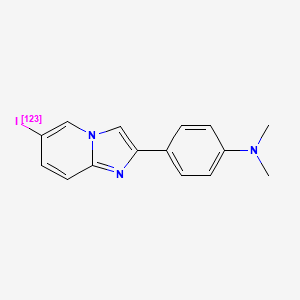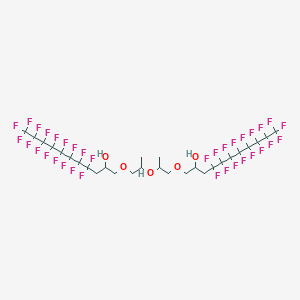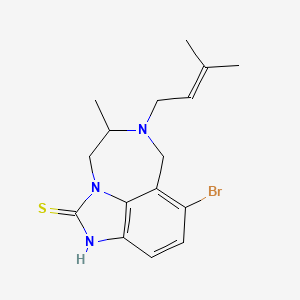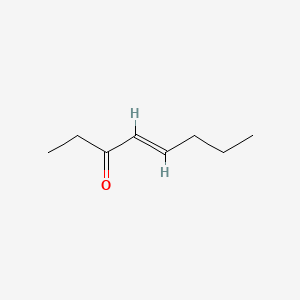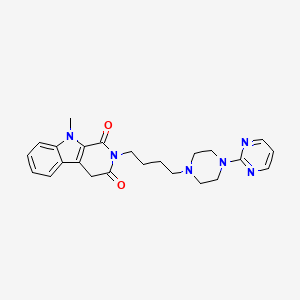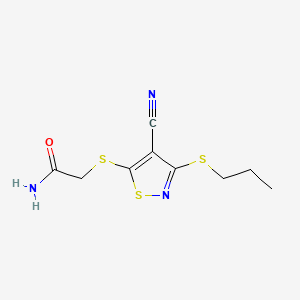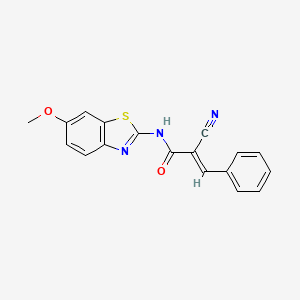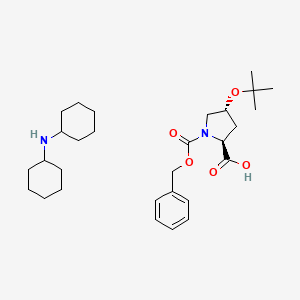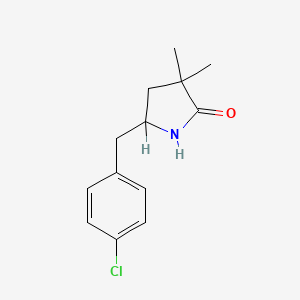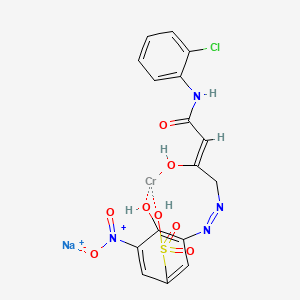
Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is a complex organic-inorganic hybrid compound It is characterized by the presence of a chromate ion coordinated with an azo dye derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) typically involves the following steps:
Formation of the Azo Dye: The azo dye is synthesized through a diazotization reaction, where an aromatic amine (such as 2-chloroaniline) is treated with nitrous acid to form a diazonium salt. This salt is then coupled with a suitable coupling component, such as 4-hydroxy-5-nitrobenzene-1-sulphonic acid, to form the azo dye.
Chromate Coordination: The azo dye is then reacted with a chromate source, such as sodium chromate, under controlled conditions to form the final complex. The reaction is typically carried out in an aqueous medium at a specific pH to ensure proper coordination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of nitro derivatives and other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups on the aromatic rings.
科学研究应用
Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) has diverse applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of various metal ions.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in dyeing processes and as a pigment in various materials.
Environmental Chemistry: Studied for its role in the removal of pollutants from wastewater through adsorption and other mechanisms.
作用机制
The compound exerts its effects through various mechanisms, depending on the application:
Analytical Chemistry: Functions as a complexing agent, forming stable complexes with metal ions, which can be detected through spectroscopic methods.
Biological Activity: The azo dye component can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
Environmental Chemistry: The chromate ion can participate in redox reactions, aiding in the degradation or removal of pollutants.
相似化合物的比较
Similar Compounds
- Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxybenzene-1-sulphonato(3-))chromate(1-)
- Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(2-)
Uniqueness
Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is unique due to its specific coordination with the chromate ion and the presence of both azo and nitro functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
85896-35-1 |
|---|---|
分子式 |
C16H13ClCrN4NaO8S+ |
分子量 |
531.8 g/mol |
IUPAC 名称 |
sodium;3-[[(Z)-4-(2-chloroanilino)-2-hydroxy-4-oxobut-2-enyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;chromium |
InChI |
InChI=1S/C16H13ClN4O8S.Cr.Na/c17-11-3-1-2-4-12(11)19-15(23)5-9(22)8-18-20-13-6-10(30(27,28)29)7-14(16(13)24)21(25)26;;/h1-7,22,24H,8H2,(H,19,23)(H,27,28,29);;/q;;+1/b9-5-,20-18?;; |
InChI 键 |
WAXXNGNAFUEAIG-PVLBZUSGSA-N |
手性 SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C(/CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)\O)Cl.[Na+].[Cr] |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C=C(CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)O)Cl.[Na+].[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


